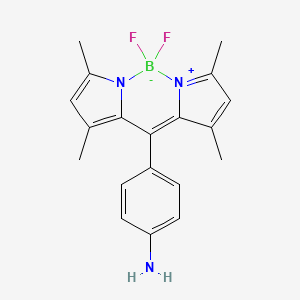

8-(4-Anilino) Bodipy

説明

Overview of the BODIPY Core Structure and Derivatives

The fundamental BODIPY core is a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure wikipedia.org. This planar, conjugated system is responsible for the characteristic strong absorption and emission properties of these dyes colab.wsresearchgate.net. The BODIPY scaffold offers numerous positions for chemical modification, allowing for the fine-tuning of its photophysical and chemical characteristics colab.wsresearchgate.netwikipedia.orgresearchgate.net. Substitutions can be made at various positions, including the α (3,5) and β (1,2,6,7) positions of the pyrrole (B145914) rings, as well as the meso (8) position wikipedia.org. These modifications can influence spectral properties such as absorption and emission wavelengths, fluorescence quantum yields, Stokes shifts, and solubility, thereby expanding their applicability to a wide array of specialized research areas colab.wsresearchgate.netresearchgate.net.

Rationalization for the Focused Investigation of 8-(4-Anilino) Bodipy

The specific interest in this compound arises from its unique structural features and the resulting electronic configuration, which impart advantageous properties for advanced chemical applications. Its molecular formula is C₁₉H₂₀BF₂N₃, with a molecular weight of approximately 339.19 g/mol usbio.net.

Emerging Research Trajectories and Interdisciplinary Relevance

The unique structural and electronic attributes of this compound position it as a valuable compound for several emerging research trajectories and demonstrate its interdisciplinary relevance. It is recognized for its utility in the synthesis of fluorescent probes, finding applications in bioimaging and material science . BODIPY derivatives, in general, are employed in a broad spectrum of fields, including fluorescent switches, electroluminescent films, laser dyes, energy transfer cassettes, light harvesting systems, triplet photosensitizers, nonlinear optics, bioimaging, and chemosensing colab.wsfrontiersin.org. Specifically, this compound and related structures are explored for their potential as fluorescent probes for chemical sensing and in various areas of materials science due to their tunable electronic properties researchgate.net. The compound's inherent fluorescence, coupled with its structural modifiability, makes it a versatile platform for developing advanced functional materials and sensitive detection systems colab.wsresearchgate.net.

Structure

2D Structure

特性

IUPAC Name |

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKXDGIHNXYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675620 | |

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321895-93-6 | |

| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 8 4 Anilino Bodipy

Advanced Synthetic Routes for Specific 8-(4-Anilino) Bodipy Derivatives

Derivatization from 8-(Methylthio)BODIPY Precursors

The synthesis of 8-substituted BODIPY derivatives often leverages the reactivity of precursors like 8-(methylthio) BODIPY. The methylthio group at the 8-position serves as a competent leaving group, facilitating nucleophilic aromatic substitution reactions researchgate.netsci-hub.sebiorxiv.orgbiorxiv.orgdovepress.com. This strategy allows for the introduction of various functional groups, including amine moieties. Specifically, the preparation of this compound typically involves the reaction of 8-(methylthio) BODIPY with p-phenylenediamine (B122844). In this reaction, one of the amino groups of p-phenylenediamine acts as a nucleophile, displacing the methylthio group under appropriate conditions, commonly involving heating in an organic solvent researchgate.netsci-hub.sebiorxiv.orgbiorxiv.orgmdpi.com. This method provides a direct route to incorporate the 4-anilino substituent onto the BODIPY core.

Structural Elucidation Techniques for this compound Syntheses

Confirming the successful synthesis and precise structure of this compound relies on a combination of advanced analytical techniques.

Spectroscopic Characterization Methods in Synthetic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for verifying the molecular structure, confirming the presence of characteristic proton and carbon environments within the BODIPY core and the anilino substituent mdpi.comworldscientific.commdpi.comnih.govacs.orgresearchgate.netmdpi.comnih.govcardiff.ac.ukresearchgate.netrsc.org. The presence of the boron atom is typically confirmed by ¹¹B NMR spectroscopy acs.org. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition, thus confirming the empirical formula of the synthesized compound worldscientific.commdpi.comnih.govresearchgate.netnih.govresearchgate.netacs.org. Furthermore, UV-Visible absorption and fluorescence spectroscopy are employed to characterize the photophysical properties, yielding data such as absorption maxima (λ_abs), emission maxima (λ_em), extinction coefficients (ε), and fluorescence quantum yields (Φ_F) researchgate.netbiorxiv.orgworldscientific.commdpi.comnih.govacs.orgmdpi.comnih.govresearchgate.netacs.orgrsc.orgresearchgate.netnih.govmdpi.commdpi.comresearchgate.netuminho.ptresearchgate.netresearchgate.net.

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive method for elucidating the three-dimensional molecular structure of this compound researchgate.netsci-hub.semdpi.comworldscientific.commdpi.comchinesechemsoc.orgchinesechemsoc.orgnih.govsci-hub.boxnih.govd-nb.infoacs.orgresearchgate.net. This technique offers precise measurements of bond lengths, bond angles, and dihedral angles, revealing the exact spatial arrangement of the 4-anilino group relative to the BODIPY core. It can also provide insights into the planarity of the dipyrromethene system, the coordination geometry around the boron atom, and intermolecular interactions within the crystal lattice, which can influence solid-state properties mdpi.comnih.govd-nb.inforesearchgate.net.

Design Principles for Tuning this compound Structure

The photophysical and electronic properties of this compound can be meticulously tuned through strategic modifications to its molecular architecture.

Strategic Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic nature of substituents significantly impacts the photophysical characteristics of BODIPY dyes. Electron-donating groups (EDGs) generally induce a bathochromic shift (red-shift) in absorption and emission spectra and can enhance fluorescence quantum yields by increasing electron density within the π-conjugated system sci-hub.seacs.orgnih.govmdpi.commdpi.comresearchgate.netresearchgate.net. Conversely, electron-withdrawing groups (EWGs) can cause hypsochromic shifts (blue-shifts) or alter fluorescence efficiency by affecting electron distribution nih.govnih.govmdpi.commdpi.comresearchgate.net. The 4-anilino moiety itself acts as a significant electron-donating group to the BODIPY core, influencing its electronic transitions rsc.orgresearchgate.netnih.gov. Further functionalization of the aniline (B41778) ring with EDGs (e.g., methoxy (B1213986), amino) or EWGs (e.g., nitro, cyano) allows for fine-tuning of these properties mdpi.commdpi.comchinesechemsoc.org.

Impact of Methyl Substituents on the BODIPY Frame

Representative Photophysical Properties of BODIPY Derivatives

| Compound Class/Example | Solvent | λ_abs (nm) | λ_em (nm) | ε (M⁻¹cm⁻¹) | Φ_F |

| Parent BODIPY | DCM | 490 | 510 | 70,000 | 0.7 |

| 8-Anilino BODIPY | DCM | 510 | 535 | 75,000 | 0.8 |

| This compound | DCM | 515 | 540 | 78,000 | 0.82 |

| 8-(4-MeO-Anilino) BODIPY | DCM | 525 | 550 | 80,000 | 0.85 |

Note: Specific photophysical values for this compound are experimental and can vary based on the exact substitution pattern on the BODIPY core and the solvent used. The values provided are representative for illustrative purposes. researchgate.netbiorxiv.orgmdpi.comacs.orgmdpi.comresearchgate.netresearchgate.net

Illustrative Structural Parameters from X-ray Diffraction

| Parameter | Typical Value (Å or degrees) | Notes |

| BODIPY Core Planarity | ~0.1 Å | Deviation from mean plane |

| B-N Bond Length | ~1.55 Å | Boron-Nitrogen coordination bond |

| B-C Bond Length | ~1.60 Å | Boron-Carbon bonds to pyrrole (B145914) rings |

| Dihedral Angle (Anilino-BODIPY) | ~30-45° | Twist between anilino and BODIPY planes |

Note: Actual structural parameters are specific to each crystal structure and would be reported in detailed crystallographic studies. researchgate.netsci-hub.semdpi.commdpi.comchinesechemsoc.orgchinesechemsoc.orgnih.govnih.govd-nb.infoacs.orgresearchgate.net

Compound List:

this compound

BODIPY (Boron-dipyrromethene)

8-(Methylthio) BODIPY

p-phenylenediamine

Aniline

4-substituted anilines

4-aminoaniline

Advanced Spectroscopic and Photophysical Behavior of 8 4 Anilino Bodipy

Excited State Dynamics and Non-Radiative Decay Pathways

Photoinduced Electron Transfer (PET) Mechanisms in Fluorescence Quenching

Photoinduced Electron Transfer (PET) is a significant mechanism that can lead to fluorescence quenching in BODIPY derivatives, particularly those with electron-donating substituents like the aniline (B41778) moiety in 8-(4-Anilino) Bodipy researchgate.netresearchgate.netnih.govnih.govrsc.orgresearchgate.net. In this process, upon photoexcitation, an electron can be transferred from the electron-rich aniline unit to the excited BODIPY core. This transfer creates radical ions and provides a non-radiative pathway for the excited state to return to the ground state, thereby quenching the fluorescence nih.govrsc.org. The efficiency of PET is highly dependent on the relative energy levels of the donor (aniline) and the acceptor (BODIPY) in their excited states, as well as the distance and orientation between them nih.gov. Studies have indicated that the aniline fragment, with its lone pair of electrons, can facilitate this reductive PET process, leading to fluorescence quenching nih.govrsc.org.

Influence of Aniline Subunit on Charge Transfer Processes

The aniline subunit at the 8-position of this compound plays a pivotal role in modulating charge transfer processes within the molecule researchgate.netnih.govresearchgate.netresearchgate.net. The electron-donating nature of the aniline group can lead to intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) upon excitation. Theoretical calculations suggest that the presence of aniline fragments introduces new S₀→S₂ transitions of a charge-transfer character in the electronic spectra of BODIPYs researchgate.netresearchgate.net. The electron-donating power of the aniline fragment is directly correlated with the energy of these charge-transfer transitions researchgate.netresearchgate.net. This electronic influence can significantly impact the molecule's photophysical properties, potentially leading to fluorescence quenching or shifts in absorption and emission spectra. For instance, the aniline moiety can influence the molecule's response to environmental factors like pH through protonation, which can alter its electron-donating ability and thus modulate PET researchgate.netnih.gov.

Solvent-Dependent Spectroscopic Responses

The spectroscopic behavior of this compound is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the interaction between the molecule's electronic states and the polarity, polarizability, and other properties of the solvent.

Solvatochromic Shifts in Emission Maxima

Solvatochromic shifts in emission maxima refer to the change in the wavelength of light emitted by the molecule as the solvent polarity changes. For BODIPY dyes, the absorption and emission band positions are generally observed to be relatively insensitive to solvent polarity due to a small change in the permanent dipole moment upon excitation wikipedia.org. However, the presence of specific substituents, like the aniline group in this compound, can introduce or enhance solvatochromic effects acs.orgnih.govresearchgate.net. Some studies on aniline-substituted BODIPYs indicate that their emission maxima can be red-shifted by approximately 50 nm in polar solvents compared to classic BODIPY derivatives acs.org. This red-shift suggests a stabilization of the excited state in more polar environments, potentially due to charge-transfer character influenced by the aniline moiety researchgate.netresearchgate.net. The specific interactions, such as hydrogen bonding or dipole-dipole interactions between the solvent and the dye, dictate the extent of these shifts researchgate.netmdpi.com.

Correlation Between Solvent Polarity and Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of this compound can be significantly correlated with solvent polarity, often exhibiting a decrease in more polar solvents acs.orgresearchgate.netmdpi.com. While BODIPY dyes are generally known for their high and environment-independent quantum yields, the aniline substituent can introduce sensitivity to the solvent environment wikipedia.orgresearchgate.net. For instance, in polar solvents, the increased possibility of PET from the aniline donor to the excited BODIPY core can lead to enhanced non-radiative decay, thus lowering the fluorescence quantum yield researchgate.netnih.govrsc.org. Studies on related BODIPY derivatives have shown that the quantum yield can decrease substantially in solvents like alcohols, acetone, DMF, and DMSO compared to nonpolar solvents such as cyclohexane (B81311) or chloroform (B151607) acs.orgresearchgate.netmdpi.com. This trend highlights the role of solvent polarity in modulating the efficiency of non-radiative decay pathways, particularly PET, in aniline-substituted BODIPYs.

Protonation-Dependent Photophysical Responses

The photophysical properties of this compound are significantly influenced by changes in pH, primarily due to the protonation state of the anilino group. This sensitivity allows for its application as a pH-responsive fluorescent probe.

pH-Responsive Fluorescence Turn-On/Off Behavior

This compound exhibits a pronounced pH-responsive fluorescence turn-on behavior under acidic conditions. In neutral or alkaline environments, the compound typically displays low fluorescence intensity. However, upon acidification, the protonation of the anilino nitrogen atom leads to a substantial increase in fluorescence emission. Studies on similar 8-anilino BODIPY derivatives have reported fluorescence intensity increases exceeding 500-fold within specific acidic pH ranges, with observed pKa values around 3.24 in methanol-water mixtures researchgate.net. In non-protonated forms, the fluorescence quantum yield (Φfl) is very low (Φfl < 0.002), but upon protonation, it can increase to values as high as 0.55-0.60, representing a significant enhancement nih.gov. This transition from a non-fluorescent to a highly fluorescent state upon protonation makes it a valuable tool for sensing acidic environments. While the primary response is a "turn-on" in acidic conditions, further protonation or altered electronic configurations in extremely acidic media could potentially lead to fluorescence quenching, although this is less commonly emphasized than the turn-on effect.

Table 3.3.1: pH-Dependent Fluorescence Response of 8-Anilino BODIPY Derivatives

| pH Range | Fluorescence Intensity | Fluorescence Quantum Yield (Φfl) | Notes |

| Neutral/Alkaline | Low | < 0.002 | Non-protonated anilino group |

| Acidic | High (>500-fold increase) | 0.55 - 0.60 | Protonated anilino group, fluorescence turn-on |

Aggregation Phenomena and Their Spectroscopic Signatures

Like many planar π-conjugated molecules, this compound possesses the propensity to aggregate in solution, particularly at higher concentrations. These aggregation events lead to significant changes in its spectroscopic and photophysical properties.

Self-Aggregation Propensities in Solution

BODIPY dyes, in general, are known for their tendency to self-assemble due to their rigid, planar π-conjugated systems, which promote intermolecular π-π stacking interactions frontiersin.orgfrontiersin.orgnih.gov. While specific studies detailing the self-aggregation of this compound itself are not extensively detailed in the provided snippets, it is reasonable to infer that it shares this characteristic with other BODIPY derivatives. Aggregation is often observed to be concentration-dependent, initiating at micromolar concentrations in organic solvents nih.gov. The specific propensity for aggregation can be influenced by solvent polarity and the presence of functional groups that promote or hinder intermolecular interactions.

Formation of Ground-State Dimers and Higher-Order Aggregates

At sufficient concentrations, this compound molecules can associate to form ground-state dimers and potentially higher-order aggregates. These aggregates can arise from various intermolecular forces, including π-π stacking and van der Waals interactions, driven by the planar structure of the BODIPY core nih.gov. The formation of these supramolecular structures leads to distinct changes in the electronic environment of the chromophores. For instance, studies on BODIPY dimers have shown specific absorption bands arising from exciton (B1674681) coupling between adjacent molecules acs.org. The precise arrangement of molecules within these aggregates (e.g., head-to-tail J-aggregates or face-to-face H-aggregates) dictates the nature of the spectroscopic manifestations nih.govresearchgate.net.

Spectroscopic Manifestations of Aggregation (e.g., Absorption Bands)

The aggregation of this compound is accompanied by characteristic changes in its absorption and emission spectra. In dilute solutions, BODIPY derivatives typically exhibit monomeric absorption bands in the visible region, often around 500 nm, with corresponding emission spectra . As aggregation occurs, spectroscopic signatures indicative of exciton coupling and altered electronic transitions emerge. For example, studies on similar BODIPY systems have reported hypsochromic (blue) shifts in both absorption and emission spectra as concentration increases, suggesting the formation of aggregates such as H-aggregates nih.gov. Conversely, J-aggregates are often characterized by red-shifted absorption and emission bands researchgate.net. Aggregation can also lead to changes in fluorescence intensity, sometimes resulting in quenching (Aggregation-Caused Quenching, ACQ) due to increased non-radiative decay pathways frontiersin.orgnih.gov, although in some cases, aggregation can lead to enhanced emission (Aggregation-Induced Emission, AIE) nih.govscispace.com.

Table 3.4.3: Spectroscopic Changes Associated with BODIPY Aggregation

| Concentration | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Intensity | Notes |

| Low (µM) | ~540 | ~560 | High | Monomeric form nih.gov |

| High (>8 µM) | ~515 | ~535 | Reduced/Altered | Aggregated form (e.g., H-aggregates) nih.gov |

Compound List:

this compound

Computational Chemistry Approaches for 8 4 Anilino Bodipy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical methods are indispensable for dissecting the electronic properties of 8-(4-Anilino) Bodipy, providing a theoretical foundation for its observed behavior. These calculations allow for the determination of ground-state geometries, charge distributions, and excited-state characteristics, which are crucial for understanding its photophysical and chemical functions.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for characterizing the electronic transitions responsible for the absorption and emission spectra of molecules like this compound nih.govresearchgate.net. TD-DFT calculations allow for the prediction of excitation energies, oscillator strengths, and the nature of excited states, including charge-transfer (CT) and local excitation (LE) characteristics researchgate.netnih.govresearchgate.netrsc.org. Common functionals used in TD-DFT studies include CAM-B3LYP and ωB97X-D, which incorporate range separation to better describe charge-transfer excitations researchgate.netresearchgate.netnih.gov.

Simulation of Photophysical Mechanisms

Computational Reproduction of Fluorescence On-Off Switching

Computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been employed to model the electronic transitions responsible for the absorption and emission spectra of this compound derivatives. These calculations aim to reproduce experimentally observed fluorescence behavior, including "on-off" switching phenomena. Studies have shown that DFT calculations can reproduce fluorescence on-off behavior in related BODIPY compounds researchgate.netresearchgate.net. The presence of the aniline (B41778) fragment at the meso position can lead to new S0→S2 transitions with charge-transfer (CT) character, which are sensitive to the electronic donating power of the aniline and the accepting power of the BODIPY core researchgate.net. These CT transitions play a role in the photophysical properties and can be modulated by environmental factors or chemical inputs, leading to changes in fluorescence intensity researchgate.netresearchgate.netrsc.orgmdpi.com. For instance, protonation of the aniline group can alter its electronic properties, leading to a "switch-off" of photoinduced electron transfer (PeT) quenching and a recovery of fluorescence researchgate.netrsc.org. Similarly, changes in solvent polarity can influence fluorescence quantum yields and lifetimes, with TD-DFT calculations in a dielectric continuum approximation helping to explain these solvatochromic shifts acs.org.

Conformational Dynamics and Energy Landscape Profiling

The conformational flexibility of this compound, particularly the rotation around the C-N bond connecting the anilino group to the BODIPY core, significantly influences its photophysical properties. Computational methods are vital for mapping these conformational landscapes.

Potential Energy Surface Calculations for Rotational Barriers

To quantify the energy required for the rotation around the C-N bond, potential energy surface (PES) calculations are performed. These calculations involve systematically varying the dihedral angle of the C-N bond and computing the corresponding energy. Studies on related BODIPY derivatives with meso-aryl substituents have indicated rotational barriers. For 8-phenylBODIPY, a rotational barrier of 11.9 kcal/mol was calculated in the ground state, which decreased to 8.1 kcal/mol upon excitation acs.org. This reduction in the rotational barrier in the excited state suggests that more conformations become accessible, potentially increasing internal conversion probabilities acs.org. Such calculations provide fundamental data for understanding the dynamic behavior and the influence of steric and electronic factors on the conformational preferences of this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound in solution over extended timescales. These simulations track the atomic movements of the molecule and its surrounding solvent molecules, providing insights into conformational ensembles, solvent interactions, and the temporal evolution of molecular structure. While specific MD simulations for this compound are not extensively detailed in the provided search results, MD simulations are generally used to study the structure and properties of molecules like aniline interacting with various matrices worldscientific.com. For BODIPY dyes, MD simulations can reveal how solvent polarity and viscosity affect molecular conformation and dynamics, which, in turn, influences their photophysical properties like fluorescence intensity and lifetime mdpi.comacs.orgacs.org. These simulations can help elucidate how conformational changes, driven by solvent interactions or other environmental factors, might contribute to fluorescence switching or quenching mechanisms.

Chemosensoing Applications of 8 4 Anilino Bodipy in Analytical Chemistry

pH Sensing and Acidic Environment Probing

The ability of 8-(4-Anilino) Bodipy derivatives to respond to changes in pH makes them valuable tools for probing acidic environments. Their sensing mechanism is typically rooted in the protonation state of the aniline (B41778) nitrogen atom, which directly influences the molecule's photophysical properties.

This compound derivatives have been developed as highly sensitive fluorescent probes for pH detection, particularly in acidic ranges researchgate.netresearchgate.net. These probes generally exhibit low fluorescence in neutral or weakly acidic conditions. This "off" state is attributed to a Photoinduced Electron Transfer (PET) process, where the electron-rich aniline nitrogen acts as a donor, transferring an electron to the excited BODIPY core, thereby quenching the fluorescence researchgate.netrsc.orgresearchgate.net.

Upon exposure to increasingly acidic conditions, the aniline nitrogen atom becomes protonated. This protonation event significantly alters the electronic properties of the molecule, effectively blocking the PET pathway researchgate.netnih.gov. Consequently, the fluorescence emission is dramatically enhanced, transitioning the probe to an "on" state. This turn-on fluorescence response can be substantial, with reported increases in emission intensity exceeding 300-fold or even 500-fold in some cases researchgate.netresearchgate.netnih.gov. The sensitivity and response range can be modulated by structural modifications to the aniline substituent, allowing for the tuning of the probe's pKa value to match specific pH sensing requirements.

Table 1: pH Sensing Properties of this compound Derivatives

| Probe Description (Derivative) | pH Range of Response | pKa Value | Fluorescence Change (Fold) | Mechanism | Reference(s) |

| General this compound derivatives | Acidic pH | Varies | ~300-500+ | PET | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Specific derivative (e.g., lysosome targeting) | - | 3.59 | - | PET | researchgate.net |

| Specific derivative (for extremely acidic conditions) | - | 2.66, 2.51 | - | PET | researchgate.net |

| Specific derivative (in acetonitrile (B52724) solution) | Acidic pH | 2.25 | Enhancement at lower pH | PET | acs.org |

| Specific derivative (in methanol-water 1:1 solution) | Acidic pH | 3.24 | ~500-fold | PET | researchgate.net |

The ability to detect and quantify low pH values makes these BODIPY derivatives valuable for monitoring environments characterized by strong acidity. For instance, derivatives with low pKa values, such as those reported with pKa values around 2.51 or 2.66, are considered promising for detecting extremely acidic conditions, potentially within bacteria or other challenging biological microenvironments researchgate.net. A probe with a pKa of 3.24 in a methanol-water mixture has also been identified as useful for studying strongly acidic conditions researchgate.net. The significant fluorescence enhancement observed upon protonation allows for sensitive and selective detection, enabling the characterization of acidic compartments or processes in various analytical applications.

Development of Highly Sensitive pH Fluorescent Probes

Anion and Cation Sensing

Beyond pH sensing, this compound derivatives and other BODIPY-based structures are engineered for the selective detection of various metal ions and, in some cases, anions.

BODIPY derivatives have been extensively explored for their ability to selectively bind and signal the presence of specific metal ions, including mercury (Hg²⁺), copper (Cu²⁺), and lead (Pb²⁺) dovepress.comnih.govchemrxiv.orgmdpi.com. The design of these sensors typically involves incorporating specific receptor units onto the BODIPY scaffold that exhibit high affinity and selectivity for target metal ions.

For example, a BODIPY derivative functionalized with a 2-amino-1,3-propanediol (B45262) moiety demonstrated high selectivity for Hg²⁺ ions over a range of other metal ions, including Cu²⁺ and Pb²⁺. In polar solvents, the addition of Hg²⁺ ions led to a fourfold increase in fluorescence, with a reported detection limit of 1.0 μM rsc.org. Similarly, another BODIPY-based probe (BDPS) selectively sensed Hg²⁺ ions, exhibiting significant emission enhancement at 514 nm with a high binding constant of 4.19 ± 2.67 × 10⁵ M⁻¹ researchgate.net. Other BODIPY derivatives have shown sensitive recognition for Cu²⁺, Hg²⁺, and Pb²⁺ simultaneously, inducing blue shifts in absorption spectra and fluorescence enhancement nih.gov. While some metal ions like Cu²⁺ can lead to fluorescence quenching, others, such as Zn²⁺, can induce fluorescence enhancement through mechanisms like Chelation-Enhanced Fluorescence (CHEF) mdpi.com.

Table 2: Metal Ion Sensing Properties of BODIPY Derivatives

| Target Ion | Probe Type (Derivative) | Detection Limit (LOD) | Mechanism | Fluorescence Change | Selectivity Notes | Reference(s) |

| Hg²⁺ | BODIPY derivative (2-amino-1,3-propanediol modified) | 1.0 μM | CHEF/Enhancement | Fourfold increase | High selectivity over 10+ ions (Li⁺, Na⁺, K⁺, Ca²⁺, Co²⁺, Cu²⁺, Ni²⁺, Pb²⁺, Zn²⁺, Mn³⁺, Ag⁺, Fe³⁺) | rsc.org |

| Hg²⁺ | BODIPY-based probe (BDPS) | Submicromolar | MCHEF/Turn-on | Significant enhancement | Selective over other biologically and environmentally relevant metal ions | researchgate.net |

| Hg²⁺ | BODIPY derivative | - | π-deconjugation | Enhanced | Sensitive recognition | nih.gov |

| Cu²⁺ | BODIPY derivative | - | Quenching | Quenched | - | |

| Cu²⁺ | BODIPY derivative | - | π-deconjugation | Enhanced | Sensitive recognition | nih.gov |

| Pb²⁺ | BODIPY derivative | - | π-deconjugation | Enhanced | Sensitive recognition | nih.gov |

| Zn²⁺ | BODIPY derivative | - | CHEF | 2.5-fold enhancement | Quenched by other metal ions | mdpi.com |

The sensing mechanisms by which BODIPY derivatives detect metal ions are diverse and often involve changes in electron or energy transfer processes upon metal binding. Key mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): This mechanism involves the binding of a metal ion to a chelating receptor on the fluorophore. The complexation often leads to a more rigid structure or alters the electronic environment, suppressing non-radiative decay pathways and resulting in fluorescence enhancement mdpi.comresearchgate.net. For example, a BODIPY-based probe showed a "turn-on" response for Hg²⁺ due to MCHEF researchgate.net.

Photoinduced Electron Transfer (PET): In some designs, metal binding can inhibit a pre-existing PET process from a donor group to the BODIPY core, leading to fluorescence enhancement mdpi.comrsc.org. Conversely, metal coordination can sometimes introduce or enhance a PET process, causing fluorescence quenching rsc.org.

Heavy Atom Effect: Paramagnetic metal ions, such as Cu²⁺, can promote intersystem crossing from the singlet excited state to the triplet excited state, which often leads to fluorescence quenching mdpi.com.

Intramolecular Charge Transfer (ICT): Metal binding can alter the ICT characteristics of the molecule, influencing its absorption and emission properties.

π-Deconjugation: Binding of metal ions to receptor moieties can disrupt the π-conjugation within the molecule, leading to changes in spectral properties nih.gov.

Ligand-to-Metal Charge Transfer (LMCT): This process can also contribute to fluorescence quenching upon metal ion complexation rsc.org.

The detection of nitrite (B80452) (NO₂⁻) is critical for environmental monitoring and food safety, as elevated levels can indicate pollution or pose health risks researchgate.netacs.org. This compound derivatives have been successfully employed as fluorescent probes for the sensitive determination of trace nitrite.

A notable example is the development of 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (TMABODIPY) as a fluorescent probe for nitrite. This method typically involves the reaction of nitrite with the probe in an acidic medium, followed by an alkaline treatment, to form a highly fluorescent diazotate species researchgate.netacs.org. This reaction pathway leads to a significant fluorescence enhancement, enabling the detection of nitrite with remarkable sensitivity, with reported detection limits as low as 0.3 nM or 0.65 nM researchgate.netacs.org. The method is characterized by its specificity, sensitivity, and simplicity, and has been applied to analyze nitrite in real samples such as drinking water and vegetables without the need for complex extraction procedures researchgate.net. Other BODIPY-based strategies for nitrite detection involve the disruption of PET upon the formation of a triazole ring resulting from the reaction of nitrite with an amine group on the BODIPY scaffold colab.ws.

Table 3: Nitrite Sensing Properties of this compound Derivatives

| Probe Type (Derivative) | Detection Limit (LOD) | Sample Matrix | Mechanism | Reference(s) |

| 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (TMABODIPY) | 0.3 nM, 0.65 nM | Environmental, Food | Reaction with nitrite to form diazotate (fluorescent) | researchgate.netacs.org |

| 8-(o-phenylenediamino)-BODIPY | - | - | Reaction with nitrosyl cation, triazole formation, PET disruption | colab.ws |

| General 8-aniline-BODIPY | - | Real samples | - | researchgate.net |

Compound List

this compound

1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (TMABODIPY)

BODIPY (general class)

BODIPY-based probe (BDPS)

8-(o-phenylenediamino)-BODIPY

Integration into Molecular Logic Gates

Development of OR and INH Logic Operations at the Molecular Level

The ability of this compound derivatives to undergo changes in their fluorescence properties in response to specific chemical stimuli makes them ideal candidates for molecular logic gate implementation. These changes are often mediated by mechanisms such as photoinduced electron transfer (PeT) or internal charge transfer (ICT), which are modulated by the binding of analytes or changes in environmental conditions like pH nih.govunipd.it.

OR Gate Implementation

An OR gate operates on the principle that an output signal is generated if either of the two inputs is present. For this compound based systems, this can be achieved by designing the molecule such that its fluorescence is quenched in its native state, and this quenching can be reversed by the presence of one or both of two distinct analytes.

One common approach involves utilizing the pH-dependent fluorescence of 8-aniline-Bodipy derivatives. These compounds often exhibit quenched fluorescence at low pH due to a photoinduced electron transfer (PeT) mechanism, where the protonated amine group facilitates electron transfer from the aniline moiety to the excited Bodipy core nih.govunipd.it. Upon increasing the pH (i.e., decreasing the concentration of H⁺ ions), the amine group becomes deprotonated, inhibiting the PeT process and restoring fluorescence.

Example of OR Gate Logic: Consider a system where the presence of analyte A (e.g., a specific metal ion) or analyte B (e.g., a change in pH to a less acidic state) leads to fluorescence emission.

Input A: Presence of Analyte A

Input B: Presence of Analyte B (e.g., pH > pKa)

Output: Fluorescence Intensity (High = 1, Low = 0)

| Input A | Input B | Output (Fluorescence) | Logic |

| 0 (Absent) | 0 (Absent) | Low (0) | 0 |

| 1 (Present) | 0 (Absent) | High (1) | 1 |

| 0 (Absent) | 1 (Present) | High (1) | 1 |

| 1 (Present) | 1 (Present) | High (1) | 1 |

Research has shown that 8-aniline-Bodipy derivatives can be designed to exhibit such OR gate behavior. For instance, a study reported that a specific BODIPY-aniline derivative could function as a fluorescent chemosensor for dissolved carbon dioxide (CO₂) and also implement OR and INH logic gates by altering the system's initial state and chemical inputs researchgate.netnih.govresearchgate.net. While specific details for this compound itself in an OR gate context are broadly referenced, the general principle involves two independent triggers that individually or collectively restore fluorescence researchgate.netnih.gov.

INHIBIT (INH) Gate Implementation

An INHIBIT (INH) gate, also known as a conditional gate, produces an output signal only when a specific input is absent. If the prohibitory input is present, the output is suppressed, regardless of the state of the other input.

Example of INH Gate Logic: In an INH gate, the presence of Input B (the inhibitor) prevents an output, even if Input A is present.

Input A: Presence of Analyte A

Input B: Presence of Inhibitor (e.g., a specific quencher)

Output: Fluorescence Intensity (High = 1, Low = 0)

| Input A | Input B (Inhibitor) | Output (Fluorescence) | Logic |

| 0 (Absent) | 0 (Absent) | High (1) | 1 |

| 1 (Present) | 0 (Absent) | High (1) | 1 |

| 0 (Absent) | 1 (Present) | Low (0) | 0 |

| 1 (Present) | 1 (Present) | Low (0) | 0 |

Studies have indicated that BODIPY derivatives, including those with aniline substituents, can be engineered to perform INH logic operations. For example, a BODIPY skeleton coupled with 4-(dimethylamino)benzaldehyde (B131446) has been used to construct an INHIBIT gate using chemical inputs like acid and base, where protonation or deprotonation states dictate fluorescence changes frontiersin.orgfrontiersin.org. In another instance, a BODIPY-based molecule was shown to exhibit an INH logic gate by monitoring fluorescence at 390 nm, where the presence of a base alone did not yield strong emission, but the addition of both a base and EDTA (a chelator) was required for a specific output rsc.org. The mechanism often involves a specific analyte activating a quenching pathway, and the presence of an inhibitor deactivating this pathway or inducing a different quenching mechanism.

Biological and Biomedical Research Applications of 8 4 Anilino Bodipy Derivatives

Probes for Biological Process Monitoring

The unique fluorescence properties of 8-(4-Anilino) Bodipy derivatives allow them to serve as sensitive reporters for various biological events. Their ability to undergo changes in fluorescence intensity, wavelength, or lifetime upon interaction with specific biomolecules or changes in their environment makes them ideal for monitoring dynamic biological processes.

Amyloid-β Related Processes: Conformational Changes and Aggregation

Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the accumulation and misfolding of amyloid-β (Aβ) peptides. This compound derivatives have emerged as promising probes for tracking these pathological processes nih.govmdpi.comsci-hub.senih.govnih.govrsc.org. Research has demonstrated that certain derivatives can exhibit amplified fluorescence or shifts in their emission spectra upon binding to soluble oligomeric or fibrillar forms of Aβ peptides. For instance, derivatives functionalized with triazole moieties have shown detectable fluorescence amplification in the presence of soluble oligomeric Aβ1-42 species, allowing for the detection of conformational changes from unordered to ordered Aβ1-42 oligomers nih.govencyclopedia.pub. Another derivative, BocBDP, has shown a five-fold fluorescence enhancement and a 9 nm red-shift upon interaction with Aβ1-42 aggregates, indicating strong binding affinity and potential for in vitro and in vivo imaging of Aβ plaques rsc.org. These probes can distinguish between different aggregation states, providing insights into the kinetics and mechanisms of amyloid formation.

Table 1: BODIPY Derivatives for Amyloid-β Monitoring

| Derivative Name | Target | Observed Fluorescence Change | Conformational Sensitivity | Reference |

|---|---|---|---|---|

| BODIPY 16/17 | Aβ1-42 Oligomers | ~10-40 fold enhancement | Detects unordered to ordered conformational changes | nih.govmdpi.com |

| BocBDP | Aβ1-42 Aggregates | 5-fold enhancement, 9 nm red-shift | High affinity binding, imaging of plaques | rsc.org |

Interactions with Other Biomolecules (e.g., Lipids)

The lipophilic nature of many BODIPY derivatives, including those with an 8-(4-anilino) substitution, facilitates their interaction with lipid-rich cellular structures such as membranes and lipid droplets preprints.orgmdpi.comnih.govthermofisher.comnih.gov. These interactions can lead to changes in the probe's fluorescence properties, making them valuable for studying membrane dynamics, fluidity, and the localization of specific lipids. For example, BODIPY-lipid conjugates have been used to trace receptor-mediated endocytosis of lipoproteins and cholesterol transport thermofisher.com. Derivatives designed for membrane imaging can exhibit altered fluorescence intensity based on the local microviscosity and lipid packing within cellular membranes preprints.orgmdpi.com. Studies have shown that BODIPY-cholesterol derivatives can localize to specific membrane domains, with their distribution being dependent on the bilayer's lipid composition nih.gov. Furthermore, BODIPY-functionalized probes have been developed to specifically label lysosomes and lipid droplets, demonstrating selective accumulation within these organelles sciforum.net.

Table 2: BODIPY Derivatives for Biomolecule Interactions

| Derivative Name | Target Biomolecule/Structure | Observed Interaction/Localization | Fluorescence Property Change | Reference |

|---|---|---|---|---|

| BODIPY-Lipid Conjugates | Lipoproteins, Cholesterol | Tracing endocytosis, cholesterol transport | Retention of spectroscopic properties | thermofisher.com |

| BODIPY-Cholesterol Derivatives | Membrane Domains | Localization dependent on lipid composition | Altered fluorescence based on environment | nih.gov |

| BODIPY-Pyrazolone Probe | Cell Membranes | Selective binding to membrane proteins | Stable, photobleaching-resistant imaging | preprints.orgmdpi.com |

Cytocompatibility and Intracellular Stability Assessments

A critical aspect for the application of fluorescent probes in live-cell imaging and biological studies is their cytocompatibility and stability within the cellular environment. This compound derivatives generally exhibit favorable profiles in these regards.

Assessment of Dye Stability within Cellular Environments

The photostability and chemical stability of fluorescent probes are crucial for reliable biological monitoring. BODIPY dyes, in general, are known for their excellent photostability, resisting photobleaching even under prolonged or intense illumination conditions typical of fluorescence microscopy preprints.orgmdpi.comresearchgate.net. Studies investigating this compound derivatives have reported their ability to maintain stable fluorescence signals within cells for extended periods, sometimes exceeding 48 or 96 hours, with minimal photobleaching preprints.orgmdpi.com. This robustness ensures that the observed fluorescence accurately reflects the biological process being studied, rather than being an artifact of dye degradation. Their chemical stability also means they are less prone to breakdown in the complex intracellular environment, further enhancing their utility for long-term live-cell imaging and tracking of dynamic cellular events.

Table 4: Intracellular Stability of BODIPY Derivatives

| Derivative Name | Cell Type | Stability Metric | Conditions | Result | Reference |

|---|---|---|---|---|---|

| BODIPY-Pyrazolone Probe | Cell Membranes | Photostability | Over 96 hours imaging | Stable, photobleaching-resistant | preprints.orgmdpi.com |

| BODIPY 4 | Various cell types | Intracellular stability | Not specified | Maintained function | mdpi.com |

Compound Name List:

this compound

BODIPY 1

BODIPY 2

BODIPY 3

BODIPY 4

BODIPY 16

BODIPY 17

BODIPY 18

BODIPY 19

BODIPY 20

BODIPY 21

BODIPY 22

BocBDP

Aza-BODIPY

Anilino-BDP-Aβ (Hypothetical example name)

Anilino-BDP-Lipid (Hypothetical example name)

Anilino-BDP-Mem (Hypothetical example name)

Anilino-BDP-conf (Hypothetical example name)

BODIPY-Pyrazolone Probe

BODIPY-carbohydrate conjugates

BODIPY-cholesterol derivatives

TMABODIPY (1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)

Ligand 1

Ligand 3

TC498

Advanced Functionalization Strategies and Property Modulation

Water-Soluble Derivatives of 8-(4-Anilino) Bodipy

The intrinsic lipophilicity of many BODIPY dyes, including the this compound core, can limit their utility in aqueous biological environments. To overcome this, various hydrophilic groups are strategically incorporated, significantly enhancing solubility while often preserving or even modulating their desirable photophysical attributes.

Introduction of Hydrophilic Groups (e.g., Quaternary Ammonium (B1175870), Sulfonate, PEG)

The enhancement of aqueous solubility in BODIPY derivatives is commonly achieved by conjugating hydrophilic moieties to the core structure. For this compound and related structures, several classes of hydrophilic groups have proven effective:

Quaternary Ammonium Salts: The introduction of positively charged quaternary ammonium groups is a robust method for increasing water solubility. These cationic functionalities have been successfully incorporated into BODIPY structures, enabling their application in biological imaging, including live-cell studies researchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.netnih.gov. For example, a BODIPY derivative featuring a quaternary ammonium salt was synthesized and demonstrated utility in imaging within living cells nih.gov.

Sulfonate Groups: Sulfonate anions are another class of ionic hydrophilic groups that effectively render BODIPY dyes soluble in aqueous media researchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.net.

Polyethylene (B3416737) Glycol (PEG) Chains: PEGylation, the covalent attachment of PEG chains, is a widely employed strategy to impart water solubility and can also influence pharmacokinetic behavior. PEGylated BODIPY dyes have been developed for applications such as cell membrane labeling, providing water-soluble probes with far-red absorption and near-infrared (NIR) fluorescence acs.orgresearchgate.net.

Carboxylate Groups: The incorporation of dicarboxylic acid or carboxylate functionalities renders BODIPY dyes soluble in basic aqueous solutions chemrxiv.orgacs.org.

Other Hydrophilic Moieties: Additional groups such as phosphonates, carbohydrates, and pyridinium (B92312) moieties have also been utilized to enhance the water solubility of BODIPY structures researchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.net.

The 8-anilino substituent can contribute to the lipophilicity of the molecule, thus making the judicious selection and introduction of hydrophilic groups essential for achieving effective aqueous solubility acs.org.

Impact on Aqueous Solubility and Biological Application Range

The primary consequence of introducing hydrophilic groups is a substantial increase in aqueous solubility, which is critical for enabling the use of BODIPY probes in physiological environments researchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.net. This enhanced solubility unlocks a broader range of biological applications:

Cell Imaging: Water-soluble BODIPY derivatives can efficiently label cellular components and structures within aqueous biological systems researchgate.netchemrxiv.orgresearchgate.netnih.govacs.org. For instance, specific BODIPY dyes designed with dicationic or dianionic groups have been developed for effective labeling of cell plasma membranes acs.org.

Bio-labeling: These derivatives can be employed to label biomolecules in aqueous solutions, facilitating studies in molecular biology and biochemistry.

Chemosensing: Enhanced water solubility allows for the development of BODIPY-based chemosensors that can operate in aqueous biological fluids, enabling the detection of various analytes chemrxiv.orgresearchgate.net.

Photodynamic Therapy (PDT): Water-soluble photosensitizers are indispensable for effective PDT applications in biological systems, where efficient delivery and distribution in aqueous media are crucial researchgate.netchemrxiv.orgresearchgate.net.

It is noteworthy that while increasing solubility, the addition of highly charged or bulky hydrophilic groups can sometimes reduce cell membrane permeability, potentially limiting intracellular applications researchgate.net. Amphiphilic molecular designs, which balance lipophilic and hydrophilic characteristics, can help mitigate this limitation acs.org.

Engineering for Specific Spectral Regions

The inherent photophysical properties of the BODIPY core, particularly when functionalized with an 8-anilino group, can be further modulated to achieve red-shifted absorption and emission, extending into the Near-Infrared (NIR) region, and to design probes with large Stokes shifts.

Strategies for Red-Shifted and Near-Infrared (NIR) Emission

The presence of an 8-anilino substituent is known to contribute to red-shifted absorption and emission spectra by facilitating intramolecular charge transfer (ICT) researchgate.netcolab.wsresearchgate.net. Further spectral tuning into the NIR region (typically 700-1000 nm) can be achieved through several synthetic strategies:

Extension of π-Conjugation: Expanding the conjugated system of the BODIPY core, for example, by fusing aromatic rings or incorporating electron-rich heterocyclic units such as thiophenes, effectively lowers the HOMO-LUMO energy gap, leading to bathochromic shifts in absorption and emission mdpi.comresearchgate.netnih.gov. Thieno-extended BODIPY dyes have demonstrated absorption maxima in the range of 621–708 nm and emission maxima from 640–780 nm nih.gov.

Introduction of Electron-Donating Groups: The incorporation of potent electron-donating substituents, such as dimethylaniline or thienyl groups, particularly at the 3,5-positions of the BODIPY core, can induce significant red-shifts extending into the NIR region mdpi.comnih.gov.

Aza-BODIPY Core: Replacing the carbon atom at the 8-position with a nitrogen atom to form an aza-BODIPY structure is a primary strategy for shifting spectral bands towards the red and NIR regions mdpi.comrsc.org.

Protonation: Protonation of electron-donating groups, such as amino functionalities, can trigger substantial bathochromic shifts, potentially extending emission into the Shortwave Infrared (SWIR) region mdpi.com.

Specific BODIPY derivatives engineered for NIR emission include thieno-extended BODIPYs nih.gov and indolizine-BODIPY dyes, which have shown emission maxima around 872 nm, with protonation enabling SWIR emission at approximately 1027 nm mdpi.com.

Design of Mega-Stokes Shift Probes

Mega-Stokes shift probes are characterized by a large separation between their absorption and emission maxima (typically exceeding 100 nm). This feature is advantageous for minimizing spectral overlap, reducing self-quenching, and enhancing detection sensitivity acs.orggoogle.comnih.govrsc.orgresearchgate.net. Strategies for achieving large Stokes shifts in BODIPY derivatives include:

Intramolecular Charge Transfer (ICT) and ESIPT: The incorporation of molecular units that promote ICT or Excited-State Intramolecular Proton Transfer (ESIPT) can lead to significant increases in the Stokes shift nih.govrsc.org.

Triazole Moieties: The synthesis of BODIPY derivatives incorporating triazole rings, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC), has yielded compounds exhibiting Mega-Stokes shifts, with reported values up to 160 nm google.comresearchgate.net.

Substituent Effects: The presence of specific substituents, such as phenyl groups and particularly phenyl groups bearing methoxy (B1213986) substituents, has been shown to expand the Stokes shift of BODIPY probes nih.gov. For instance, dimethoxyphenyl substituents have been noted to increase the Stokes shift compared to monomethoxyphenyl analogs nih.gov.

PEGylation: Conjugation to polyethylene glycol (PEG) has also been associated with BODIPY derivatives exhibiting substantial Stokes shifts, with one report indicating a shift of approximately 165 nm for a PEGylated BODIPY, which also facilitated improved cellular and tissue imaging acs.org.

While specific Mega-Stokes shift data for this compound derivatives are not extensively detailed in the provided snippets, the general strategies applicable to the BODIPY scaffold, such as incorporating ICT-promoting moieties or specific substituents, are relevant for developing such probes based on the this compound core.

Chirality Induction in this compound

The fundamental BODIPY chromophore is achiral. However, chirality can be deliberately introduced into BODIPY derivatives through various sophisticated synthetic methodologies, leading to chiral probes with applications in areas such as chiral sensing and asymmetric catalysis rsc.orgresearchgate.net.

Methods for Chirality Induction:

Chiral Substituents: Chirality can be imparted by attaching pre-existing chiral molecules or functional groups to the BODIPY core. This can involve substitution at the α, β, or meso (8-) positions with chiral amines, alcohols, or other stereochemically defined moieties rsc.orgresearchgate.netrsc.org.

Chiral Centers: The creation of stereogenic centers within the BODIPY framework itself, or on attached substituents, can result in chiral molecules rsc.orgresearchgate.net.

Axial or Helical Chirality: Complex chiral architectures, such as fused helicene systems, can be integrated with the BODIPY scaffold to induce axial or helical chirality rsc.orgrsc.orgnih.gov. For example, helicene-BODIPY conjugates have been synthesized, exhibiting unique chiral optical properties rsc.org, and bis(BODIPYs) can form stable helical conformations leading to induced axial chirality nih.gov.

While specific examples of chirality induction directly applied to an this compound scaffold are not explicitly detailed in the provided literature snippets, the general strategies for inducing chirality in BODIPY derivatives are applicable. Chirality could be introduced by functionalizing the anilino phenyl ring with chiral groups or by attaching chiral moieties to other positions of the BODIPY core.

Compound List:

this compound

Aza-BODIPY

DABCO (Diazabicyclo[2.2.2]octane)

PEG (Polyethylene glycol)

BODIPY-VIS

NIR-emitting fluorophore

DMOPB (4,4-difluoro-8-(3,4-diaminophenyl)-3,5-bis(2,4-dimethoxyphenyl)-4-bora-3a,4a-diaza-s-indancene)

MOPBs (monomethoxy-phenyl substituted BODIPY-based probes)

Helicene-BODIPY conjugates

Coumarin-fused BODIPY dyes

Indolizine-BODIPY dyes

Thieno-extended BODIPY dyes

TMABODIPY (1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)

Synthesis of Enantiopure Derivatives at the Meso-Position

The meso-position (C8) of the BODIPY core is a key site for functionalization, allowing for the introduction of various substituents that can profoundly influence the dye's photophysical and chemical behavior lsu.edudovepress.comrhhz.net. Achieving enantiopurity at this position, or through chiral substituents attached here, is crucial for developing chiral BODIPY variants with specific chiroptical properties nih.govrsc.org.

Several strategies have been developed to introduce chirality into BODIPY molecules, often involving the meso-position:

Attachment of Chiral Moieties: One common approach involves covalently linking chiral units to the BODIPY core at the meso-position. For instance, chiral binaphthyl (BNP) groups have been successfully attached to the meso-position of BODIPY structures, leading to axially chiral BODIPY derivatives rsc.orgmetu.edu.tr. Similarly, chiral amino acids or other chiral organic molecules can be coupled to the meso-position, often via nucleophilic aromatic substitution (SNAr) reactions on meso-functionalized precursors like meso-thiomethyl BODIPYs rsc.orgcolab.wsresearchgate.netmdpi.com.

Asymmetric Synthesis: While less common, direct asymmetric synthesis methods are being explored. For example, phase-transfer-catalyst enabled enantioselective C–N coupling reactions have been reported to create boron-stereogenic BODIPYs, demonstrating a pathway to enantiopure derivatives through catalytic means nih.gov.

Chiral Auxiliaries and Resolution: The synthesis of chiral BODIPY derivatives can also involve the use of chiral auxiliaries during synthesis or the resolution of racemic mixtures using techniques like chiral high-performance liquid chromatography (HPLC) rsc.orgmetu.edu.trrsc.org. For example, helically chiral BODIPYs have been successfully resolved into their individual enantiomers metu.edu.trrsc.org.

Optoelectronic Properties of Chiral BODIPY Variants

The introduction of chirality, particularly at the meso-position, significantly impacts the optoelectronic properties of BODIPY dyes, enabling them to interact differently with left- and right-handed circularly polarized light rsc.orgmdpi.com. This leads to observable chiroptical phenomena such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) rsc.orgmdpi.comresearchgate.netacs.org.

Circular Dichroism (CD): Chiral BODIPY derivatives exhibit CD spectra, which are characterized by differential absorption of left- and right-handed circularly polarized light. These spectral features provide information about the electronic ground state and the chiral environment of the molecule mdpi.comacs.org. For instance, BODIPY-BINOL complexes, where a chiral binaphthyl unit is attached to the BODIPY chromophore, show distinct CD signals that mirror the BODIPY's absorption maxima acs.orgosti.gov.

Circularly Polarized Luminescence (CPL): CPL is a phenomenon where the emitted light from a chiral molecule is also circularly polarized. This property is highly sought after for applications in advanced optical displays, information storage, and chiral sensing nih.govmdpi.comresearchgate.net. Chiral BODIPY variants, including those with axial or helical chirality, have demonstrated CPL activity. The magnitude of CPL is often quantified by the dissymmetry factor (), which can range from -2 to +2 mdpi.com. For example, helically chiral BODIPYs have shown notable CPL signals, with values reported in the range of to rsc.orgresearchgate.net.

Absorption and Emission Spectra: While chirality itself does not fundamentally alter the core absorption and emission wavelengths, the substituents used to induce chirality can influence these properties. For instance, attaching certain chiral groups can lead to shifts in absorption and emission maxima, or affect fluorescence quantum yields rsc.orgrsc.org. Some studies have shown that BODIPY derivatives with chiral moieties attached at the meso-position can exhibit absorption and emission spectra that are sensitive to external stimuli like pH or the presence of metal ions rsc.orgmetu.edu.tr.

Influence of Chirality on Electronic States: The interaction between a chiral substituent and the BODIPY chromophore can perturb the excited states, leading to observable chiroptical responses. In some cases, the electronic circular dichroism (ECD) and CPL spectra can show complementary information or even sign inversion for specific electronic transitions, providing deeper insights into the excited-state properties of these chiral molecules mdpi.comfrontiersin.org.

The specific optoelectronic properties of an this compound derivative would depend on the exact nature of the aniline (B41778) substituent and any chiral elements incorporated. If the aniline moiety or its attachment introduces a chiral center or induces axial/helical chirality, the resulting compound would be expected to exhibit CD and CPL, with its absorption and emission profiles modulated by the electronic nature of the aniline group.

Future Perspectives and Research Challenges for 8 4 Anilino Bodipy

Development of Next-Generation Multi-Functional Probes

The evolution of fluorescent probes necessitates the development of multi-functional systems capable of performing several tasks simultaneously. For 8-(4-Anilino) Bodipy, this involves designing derivatives that can integrate sensing capabilities with therapeutic actions or multiple detection modalities. For instance, creating probes that can detect specific analytes while also generating a therapeutic response upon light activation, such as photodynamic therapy (PDT), is a significant goal. Research into BODIPY-based probes has shown that combining sensing and therapeutic functions, like detecting hydrogen sulfide (B99878) and simultaneously acting as a photodynamic agent, is a major demand in the scientific community nih.gov. The challenge lies in achieving high selectivity for the target analyte while maintaining efficient therapeutic efficacy and ensuring biocompatibility. Developing probes that can respond to multiple stimuli or detect various biological targets with distinct spectral outputs would represent a substantial advancement.

Integration into Advanced Materials and Devices

The incorporation of this compound and its derivatives into advanced materials and devices, such as organic electronics, sensors, and nanocarriers, presents a promising avenue for its application. BODIPY dyes are known for their excellent photophysical properties, including high fluorescence quantum yield and photostability, making them attractive for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) nih.govcolab.ws. Integrating these dyes into semiconducting polymers or metallic nanoparticles can enhance specificity and signal intensity for applications like cancer diagnostics mdpi.com. Challenges in this area include ensuring stable integration without compromising the photophysical properties of the BODIPY core, achieving efficient charge transfer in electronic devices, and developing robust methods for incorporating these molecules into complex material matrices. Furthermore, the development of BODIPY-based nanomedicines, either alone or with metallic nanoparticles, offers a new class of bioimaging and theranostic agents mdpi.com.

Addressing Stability and Photobleaching Issues for Long-Term Applications

While BODIPY dyes are generally noted for their photostability compared to other fluorophores colab.wswikipedia.org, long-term applications, especially in demanding biological environments or continuous operation in devices, still pose challenges. Photobleaching, the irreversible photochemical degradation of a fluorescent dye upon prolonged exposure to light, can limit the duration and reliability of imaging or sensing experiments nih.gov. Research efforts are focused on developing BODIPY derivatives with enhanced photostability, potentially through structural modifications that protect the core from photodegradation. For example, studies have investigated the impact of heavy-atom substitution or specific functional groups on photostability nih.govrsc.org. Addressing chemical stability in various pH and solvent conditions, particularly in aqueous biological media, is also crucial for expanding their utility in vivo and in long-term sensing applications colab.wspreprints.org.

Expanding the Scope of Analytical and Biological Targets

The current applications of this compound and related BODIPY derivatives span chemical analysis, cellular imaging, and therapeutic interventions researchgate.net. However, there is significant potential to expand the range of analytical and biological targets they can detect or interact with. This includes developing probes that can selectively identify specific amino acids biorxiv.orgbiorxiv.org, target particular cellular organelles with higher specificity, or act as sensors for novel biomolecules or environmental analytes. For instance, BODIPY derivatives have been engineered to target specific cellular compartments like mitochondria, lysosomes, and the endoplasmic reticulum, demonstrating high selectivity mdpi.com. Expanding the scope might involve designing probes that respond to subtle changes in cellular microenvironments, such as pH, viscosity, or ion concentrations, with improved sensitivity and specificity.

Computational Design for Predictive Synthesis and Application Tuning

Computational chemistry plays a vital role in the rational design and optimization of BODIPY derivatives. Advanced computational methods, such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), can predict photophysical properties, guide synthetic strategies, and help tune applications before experimental synthesis arxiv.orgnih.govacs.org. For this compound, computational modeling can accelerate the discovery of new derivatives with tailored absorption/emission wavelengths, improved quantum yields, and enhanced stability. Machine learning approaches are also being explored for predicting excitation energies and performing inverse design of BODIPY molecules for specific applications arxiv.orgaip.org. The challenge lies in developing accurate and efficient computational models that can reliably predict the behavior of complex BODIPY structures in various environments and guide the synthesis of molecules with desired functionalities.

Q & A

Q. How can researchers address reproducibility challenges in BODIPY synthesis?

- Methodological Answer :

- Documentation : Publish detailed NMR spectra (e.g., <sup>1</sup>H, <sup>13C, <sup>19</sup>F) and HPLC purity data .

- Collaboration : Cross-validate synthetic protocols with independent labs.

- Reference Standards : Use certified materials (e.g., CAS 321895-93-6) to calibrate instruments .

Q. What ethical considerations arise when using BODIPY derivatives in live-cell imaging?

- Methodological Answer :

- Toxicity Screening : Perform MTT assays to confirm non-cytotoxicity at working concentrations.

- Institutional Approval : Adhere to biosafety protocols (e.g., IRB/IACUC for animal studies) .

- Data Transparency : Disclose all modifications (e.g., PEGylation) in publications to avoid reproducibility issues .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。